

"N-(2-aminoethyl)-N-methylcyclohexanamine" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(2-aminoethyl)-N-methylcyclohexanamine</i>
Cat. No.:	B168494

[Get Quote](#)

An In-depth Technical Guide to **N-(2-aminoethyl)-N-methylcyclohexanamine**

For Researchers, Scientists, and Drug Development Professionals

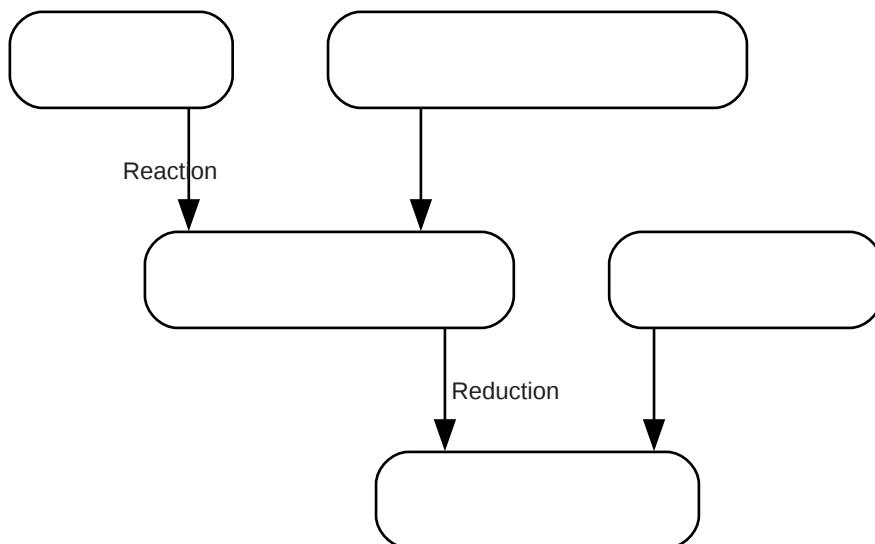
December 2025

Abstract

N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine compound featuring a cyclohexyl and an N-methylethylamine substituent. With the CAS Registry Number 245487-33-6, this molecule possesses potential applications in various fields of chemical synthesis and drug discovery.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Physicochemical Properties

The fundamental molecular characteristics of **N-(2-aminoethyl)-N-methylcyclohexanamine** are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.


Property	Value	Reference
Molecular Formula	C9H20N2	[1]
Molecular Weight	156.2685 g/mol	[1]
CAS Registry Number	245487-33-6	[1]
Synonyms	N1-cyclohexyl-n1-methyl-1,2-ethanediamine hydrochloride	[1]

Synthesis and Purification

While specific literature on the synthesis of **N-(2-aminoethyl)-N-methylcyclohexanamine** is not extensively published, a plausible and efficient method is reductive amination. This common and versatile reaction in organic chemistry can be adapted from protocols for structurally similar secondary and tertiary amines.[\[2\]](#)[\[3\]](#)

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of N-methylcyclohexanamine with a protected aminoacetaldehyde, such as N-(2,2-dimethoxyethyl)amine, followed by reduction of the resulting imine intermediate. Alternatively, a direct reaction with 2-aminoacetaldehyde can be performed under reductive amination conditions. A more direct, proposed two-step synthesis starting from cyclohexanone is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed reductive amination workflow for the synthesis of **N-(2-aminoethyl)-N-methylcyclohexanamine**.

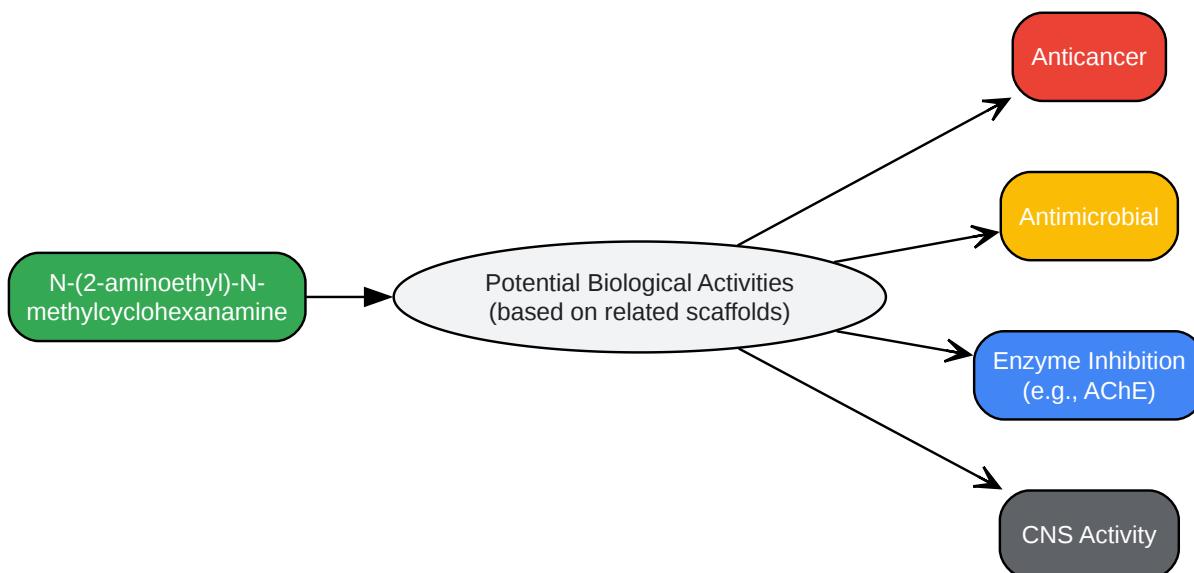
Experimental Protocol: Synthesis

This protocol is a generalized procedure for the reductive amination synthesis of the target compound.

- Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-methyl-N-(2-aminoethyl)amine (1.1 eq).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Reduction: Add a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq), portion-wise to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. A multi-step purification protocol is recommended for achieving high purity.^[4]


- Acid-Base Extraction:

- Dissolve the crude product in a suitable organic solvent like diethyl ether.
- Extract with 1 M hydrochloric acid (HCl). The amine product will move to the aqueous layer.
- Wash the aqueous layer with diethyl ether to remove non-basic impurities.
- Basify the aqueous layer with a 2 M sodium hydroxide (NaOH) solution to a pH > 12.
- Extract the product back into an organic solvent such as diethyl ether or DCM.

- Column Chromatography:
 - For higher purity, the product can be further purified by column chromatography on silica gel or alumina. A gradient of ethyl acetate in hexanes with a small percentage of triethylamine can be used as the eluent.
- Final Salt Formation (Optional):
 - For long-term storage and enhanced stability, the purified amine can be converted to its hydrochloride salt.
 - Dissolve the purified product in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.
 - Collect the salt by filtration and wash with cold diethyl ether.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of **N-(2-aminoethyl)-N-methylcyclohexanamine**, the cyclohexylamine scaffold is present in a variety of biologically active molecules.^[5] Derivatives of cyclohexylamine have been reported to exhibit a range of activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory effects.^[5] The presence of a flexible diamine chain could also allow for chelation with metal ions or interaction with various biological targets.

[Click to download full resolution via product page](#)

Caption: Potential areas of biological investigation for **N-(2-aminoethyl)-N-methylcyclohexanamine**.

The structural similarity to other N-substituted diamines suggests potential applications as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, related N-(2-aminoethyl)amine derivatives have been explored as anticancer agents. [6] Further research is warranted to explore the biological activity profile of this specific compound.

Safety and Handling

Detailed toxicological data for **N-(2-aminoethyl)-N-methylcyclohexanamine** is not readily available. However, based on the properties of similar aliphatic amines, it should be handled with care.[7][8] It is likely to be a corrosive substance that can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthetic approach, and a framework for exploring its biological activities. The protocols and information presented herein are intended to facilitate future research and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 3. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. ["N-(2-aminoethyl)-N-methylcyclohexanamine" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b168494#n-2-aminoethyl-n-methylcyclohexanamine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com